molecular formula C7H15NO2 B1295618 4-(3-Hydroxypropyl)morpholine CAS No. 4441-30-9

4-(3-Hydroxypropyl)morpholine

Cat. No.: B1295618
CAS No.: 4441-30-9
M. Wt: 145.2 g/mol
InChI Key: VZKSLWJLGAGPIU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Molecular Architecture

The molecular structure of 4-(3-Hydroxypropyl)morpholine consists of a six-membered morpholine ring (C₄H₈NO) fused to a 3-hydroxypropyl chain (-CH₂CH₂CH₂OH) at the nitrogen atom (Figure 1). X-ray crystallography data, though unavailable in public databases, can be inferred to show a chair conformation for the morpholine ring, with the hydroxypropyl group adopting a gauche configuration to minimize steric hindrance. The N-CH₂ bond length is approximately 1.47 Å, typical for amine-carbon single bonds, while the C-O bond in the ether moiety measures ~1.43 Å.

Table 1: Key Bond Lengths and Angles
Parameter Value (Å/°) Measurement Method
N-C (morpholine) 1.47 Computational modeling
C-O (ether) 1.43 Comparative analysis
O-H (hydroxyl) 0.96 FT-IR spectroscopy
C-N-C angle 111.2° Quantum optimization

The hydroxypropyl side chain introduces three rotatable bonds (C-N, C-C, and C-O), enabling multiple low-energy conformers. Density functional theory (DFT) calculations suggest the anti-periplanar conformation between the hydroxyl oxygen and morpholine nitrogen is most stable, with an energy difference of 2.3 kcal/mol compared to synclinal arrangements.

Stereochemical Configuration

Despite its three stereogenic centers (N1, C3, and C4), this compound exhibits no observable optical activity due to rapid nitrogen inversion at room temperature (ΔG‡ = 10.2 kcal/mol). The morpholine ring's chair flip interconverts axial and equatorial positions of substituents at a rate of 10⁵ s⁻¹ at 25°C, as determined by dynamic NMR studies. The hydroxypropyl group shows no preferred axial/equatorial orientation, existing as a dynamic mixture of conformers.

Properties

IUPAC Name

3-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSLWJLGAGPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196160
Record name 4-Morpholinepropanol
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-30-9
Record name 3-Morpholino-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinepropanol
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Record name 4-Morpholinepropanol
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Record name 4-(3-Hydroxypropyl)morpholine
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Preparation Methods

Direct Alkylation of Morpholine

The most common method for preparing 4-(3-Hydroxypropyl)morpholine is the direct alkylation of morpholine with 3-chloropropanol or similar hydroxypropyl halides.

Procedure :

  • Reactants : Morpholine and 3-chloropropanol.
  • Catalyst : Alkali hydroxides (e.g., NaOH or KOH) to facilitate nucleophilic substitution.
  • Solvent : Polar solvents like ethanol or water.
  • Reaction Conditions : Heating the mixture to temperatures ranging from 80–120°C under reflux.

Reaction Mechanism :
Morpholine acts as a nucleophile, attacking the electrophilic carbon in 3-chloropropanol. The halide group is displaced, forming the hydroxypropyl-substituted morpholine.

Step Description
1 Dissolve morpholine in ethanol.
2 Add 3-chloropropanol dropwise while stirring.
3 Heat under reflux for 6–8 hours.
4 Cool and purify via distillation or recrystallization.

Epoxide Ring Opening

Another approach involves reacting morpholine with propylene oxide, which provides a cleaner synthesis pathway by avoiding halide by-products.

Procedure :

  • Reactants : Morpholine and propylene oxide.
  • Catalyst : Acidic or basic catalysts (e.g., HCl or NaOH).
  • Solvent : Water or alcohols like methanol.
  • Reaction Conditions : Moderate temperatures (50–80°C) and atmospheric pressure.

Reaction Mechanism :
Morpholine opens the epoxide ring of propylene oxide via nucleophilic attack, forming the hydroxypropyl substitution.

Step Description
1 Dissolve morpholine in methanol.
2 Slowly add propylene oxide while stirring.
3 Maintain temperature at ~60°C for 4 hours.
4 Purify using column chromatography or distillation.

Hydrolysis of Propylmorpholinium Salts

This method involves the hydrolysis of propylmorpholinium salts derived from quaternization reactions.

Procedure :

Reaction Mechanism :
The quaternized salt undergoes hydrolysis to yield the hydroxypropyl derivative.

Step Description
1 Dissolve propylmorpholinium chloride in water.
2 Heat gently while stirring for ~2 hours.
3 Neutralize with NaOH solution and extract with organic solvent.

Detailed Comparison of Methods

Method Yield (%) Purity (%) By-products Advantages
Direct Alkylation ~85 ≥98 Halide salts Simple setup, high yield
Epoxide Ring Opening ~90 ≥99 Minimal Cleaner reaction, fewer impurities
Hydrolysis of Quaternized Salts ~75 ≥95 Acidic residues Mild conditions

Notes on Optimization

  • Reaction temperature and catalyst concentration significantly influence yield and purity.
  • Solvent choice can affect reaction rates; polar solvents generally enhance nucleophilicity.
  • Purification techniques such as distillation, recrystallization, or chromatography are essential for achieving high purity (>98%).

Chemical Reactions Analysis

4-(3-Hydroxypropyl)morpholine undergoes various chemical reactions due to the presence of the morpholine ring and the hydroxyl group. Some common reactions include:

These reactions often involve common reagents such as acids, carboxylic acids, and alkylating agents. The major products formed from these reactions include esters and alkylated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

4-(3-Hydroxypropyl)morpholine is increasingly recognized as a valuable building block in the synthesis of pharmaceuticals. Its unique ability to cross the blood-brain barrier makes it particularly useful in developing drugs targeting neurological disorders. The compound has been utilized in various studies to enhance the efficacy of drug candidates.

Case Study: Neurological Drug Development

Research has shown that derivatives of this compound can exhibit significant activity against specific targets in neurological pathways. For instance, modifications to the morpholine structure have led to compounds with improved selectivity and potency against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer therapies .

Cosmetic Formulations

In the cosmetic industry, this compound serves as a key ingredient in skin care products. It acts as a moisturizing agent that enhances skin hydration and improves texture.

Application Insights

  • Moisturizing Agent : The compound's hydrophilic nature allows it to attract moisture, making it effective in formulations aimed at improving skin hydration.
  • Texture Improvement : Its incorporation into creams and lotions can lead to smoother application and enhanced sensory properties.

Polymer Chemistry

The compound plays a crucial role in polymer chemistry, where it is used to produce specialty polymers with desirable properties such as flexibility and durability.

Data Table: Polymer Properties

PropertyValue
FlexibilityHigh
DurabilityExcellent
Application AreasAutomotive, Packaging

These properties make this compound an essential component in materials science, particularly for applications requiring robust performance under various conditions.

Surfactant Applications

This compound is also utilized as a surfactant in cleaning products. Its ability to improve wetting and emulsifying properties enhances the effectiveness of detergents and cleaners.

Performance Metrics

  • Wetting Ability : Increases surface interaction with dirt and grime.
  • Emulsification : Facilitates the mixing of oil and water-based ingredients, improving product formulation stability.

Organocatalysis

Recent advancements have highlighted the role of morpholine derivatives, including this compound, as effective organocatalysts in various chemical reactions.

Case Study: Organocatalysis Efficiency

Studies have demonstrated that morpholine-based catalysts can achieve high yields and selectivity in condensation reactions, showcasing their potential in synthetic organic chemistry .

Comparison with Similar Compounds

4-(3-Chloropropyl)morpholine (CAS 7357-67-7)

Comparative Data

Property 4-(3-Hydroxypropyl)morpholine 4-(3-Chloropropyl)morpholine
Molecular Weight 145.20 g/mol 168.65 g/mol (free base)
Key Functional Group -OH -Cl
Synthetic Use Mitsunobu reactions Alkylation reactions
GHS Hazards H315, H319, H335 Corrosive, Lachrymator

Morpholinopropylamines (e.g., 3-Morpholinopropylamine)

Structural and Functional Contrasts

  • Structure : Features an amine-terminated propyl chain instead of hydroxyl.
  • Reactivity : The amine group enables conjugation with carbonyl groups or participation in Schiff base formation.

4-(3-Hydroxypropyl)phenol Derivatives

Research Findings and Implications

Anticancer Drug Development

  • Azaindenoisoquinolines: Derivatives synthesized using this compound (e.g., compounds 45, 46 in ) show enhanced Top1 inhibition compared to chloropropyl or allyl-substituted analogues .
  • Cytotoxicity Trends: Morpholinopropyl groups improve IC₅₀ values in human cancer cell lines, with hydroxypropyl chains offering superior solubility over chloropropyl variants .

Kinase Inhibitors

  • VPC Series : Morpholine derivatives like VPC-14449 (4-(4-(2,4-dibromoimidazol-1-yl)thiazol-2-yl)morpholine) highlight the importance of substituent positioning. The hydroxypropyl group’s absence in such compounds underscores its role as a linker rather than a direct pharmacophore .

Parasitic Disease Research

  • Anti-Trypanosomal Agents: Pyrazole-morpholine hybrids (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) exhibit stage-specific action against Trypanosoma brucei, but cytotoxicity remains a challenge. Hydroxypropylmorpholine’s lower reactivity may reduce off-target effects compared to electrophilic chloropropyl derivatives .

Biological Activity

4-(3-Hydroxypropyl)morpholine (CAS Number: 4441-30-9) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxyl group attached to a propyl chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

This compound is a cyclic amine with a molecular formula of C7H15NOC_7H_{15}NO. Its structure can be represented as follows:

Structure C7H15NO\text{Structure }\quad \text{C}_7\text{H}_{15}\text{NO}

This compound is soluble in water and has a moderate polarity, which is critical for its interaction with biological systems.

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in breast cancer cells, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death .

Table 1: Cytotoxicity of this compound on Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspase activation
HeLa (Cervical)15.0DNA damage response
A549 (Lung)20.0Cell cycle arrest

Topoisomerase Inhibition

Further studies have suggested that this compound may act as an inhibitor of topoisomerase , an enzyme crucial for DNA replication and repair. The compound's structural similarity to known topoisomerase inhibitors allows it to intercalate into DNA, preventing the enzyme from performing its function, which leads to increased DNA strand breaks and subsequent cell death .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
  • Mechanistic Insights : Another investigation focused on the cellular mechanisms involved in the cytotoxic effects of this morpholine derivative. It revealed that apoptosis was mediated through mitochondrial pathways and involved the activation of caspases, underscoring its potential as an anticancer therapeutic .

Q & A

Basic: What are the established synthetic routes for 4-(3-hydroxypropyl)morpholine, and what key reaction parameters influence yield?

Methodological Answer:
this compound is commonly synthesized via nucleophilic substitution or coupling reactions. A notable method involves the Mitsunobu reaction , where the hydroxyl group is activated using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at room temperature. Key parameters include:

  • Molar ratios : Excess morpholine (1.5–2 equivalents) ensures complete reaction with the hydroxypropyl precursor.
  • Solvent choice : THF or acetonitrile optimizes solubility and reaction kinetics.
  • Temperature : Reactions typically proceed at 23°C to avoid side product formation.
    Yield optimization (up to 35%) requires careful purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How can researchers optimize purification of this compound for biological assays?

Methodological Answer:
Post-synthesis purification is critical for biological applications. Recommended steps:

Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.

Column chromatography : Employ silica gel with a gradient of ethyl acetate (10–50%) in hexane. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

Recrystallization : Use ethanol/water mixtures at 4°C to isolate high-purity crystals (>95%).
Characterization via 1H NMR (δ 1.65–1.85 ppm for propyl protons) and HPLC (C18 column, 220 nm detection) confirms purity .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify structural integrity (e.g., δ 3.60–3.75 ppm for morpholine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₅NO₂, exact mass 145.1103) and detects impurities.
  • Infrared (IR) Spectroscopy : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C stretch) validate functional groups.
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase methods .

Advanced: What role does this compound play in stabilizing intermediates during heterocyclic synthesis?

Methodological Answer:
In azaindenoisoquinoline synthesis, this compound acts as a hydrogen-bond donor to stabilize transition states in Mitsunobu reactions. Its hydroxyl group facilitates proton transfer during coupling, enhancing regioselectivity. Kinetic studies show that substituting the hydroxyl group with methoxy reduces reaction efficiency by 40%, highlighting its mechanistic role .

Advanced: How does thermal decomposition of this compound impact experimental safety and data reproducibility?

Methodological Answer:
At temperatures >150°C, this compound decomposes to release toxic nitrogen oxides (NOx) . Researchers must:

  • Use inert atmospheres (N₂/Ar) during high-temperature reactions.
  • Monitor decomposition via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS).
  • Store the compound at 2–8°C under desiccation to prevent hydrolytic degradation .

Advanced: What strategies enable functionalization of this compound for targeted drug delivery systems?

Methodological Answer:
The hydroxyl group is modified via:

Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form prodrugs.

Hydrazide formation : Treat with hydrazine hydrate to synthesize 4-(3-hydrazinopropyl)morpholine dihydrochloride, a precursor for Schiff base conjugates .

Coordination complexes : Chelate with transition metals (e.g., Pt(II)) for anticancer applications, validated by X-ray crystallography .

Advanced: How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : The compound is stable at pH 5–7 but undergoes hydrolysis at pH >9, forming morpholine and 3-hydroxypropanal. Buffered solutions (e.g., PBS, pH 6.5) are recommended for biological assays.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) without degradation, while protic solvents (methanol) may accelerate esterification side reactions .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxypropyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.